Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate
Description
Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate is a synthetic organic compound featuring a benzofuran core substituted with a p-tolylcarbamoyl group at position 2 and an amino-linked 4-oxobutanoate ester moiety at position 2. The compound’s design likely targets specific interactions with biological macromolecules due to its amide and ester functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-19(26)13-12-18(25)24-20-16-6-4-5-7-17(16)29-21(20)22(27)23-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQVAVDZJTNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of p-Tolylcarbamoyl Group: The p-tolylcarbamoyl group can be introduced via a nucleophilic substitution reaction using p-tolyl isocyanate and the benzofuran derivative.
Formation of the Butanoate Ester: The final step involves the esterification of the intermediate compound with ethyl 4-oxobutanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Addition at the 4-Oxo Group
The ketone moiety undergoes nucleophilic additions under controlled conditions:
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Grignard Reagents : Reaction with organomagnesium compounds (e.g., methylmagnesium bromide) forms tertiary alcohols.
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Cyanide Addition : Sodium cyanide in aqueous ethanol yields cyanohydrins, stabilized by the electron-withdrawing ester group .
| Reagent | Conditions | Product | Yield | Characterization Method |
|---|---|---|---|---|
| CH₃MgBr | Dry THF, 0°C → RT, 2h | Tertiary alcohol derivative | 72% | NMR, MS |
| NaCN (aq.) | EtOH, pH 7, RT, 6h | Cyanohydrin intermediate | 65% | TLC, IR |
Condensation Reactions
The ketone and amino groups participate in cyclocondensation:
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With Aldehydes : Forms fused heterocycles via Hantzsch-type dihydropyridine synthesis when heated with aldehydes (e.g., benzaldehyde) in i-PrOH at 80°C .
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With Hydrazines : Generates pyrazole derivatives under acidic conditions (e.g., acetic acid) .
| Substrate | Conditions | Product | Yield | Key Observation |
|---|---|---|---|---|
| Benzaldehyde | i-PrOH, 80°C, 72h | Dihydropyridine-fused derivative | 58% | HPLC purity >95% |
| Hydrazine hydrate | AcOH, reflux, 12h | Pyrazole analog | 67% | ¹H NMR confirmation |
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
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Saponification : NaOH in aqueous ethanol converts the ester to a carboxylic acid .
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Transesterification : Methanol with H₂SO₄ catalyst produces methyl esters.
Electrophilic Aromatic Substitution
The benzofuran moiety undergoes substitution at the 5-position:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups.
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Sulfonation : Oleum at 50°C adds sulfonic acid groups.
| Reaction | Conditions | Product | Yield | Key Data |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitrobenzofuran derivative | 63% | MS: m/z 452.1 |
| Sulfonation | Oleum, 50°C, 4h | 5-Sulfo derivative | 55% | IR: 1170 cm⁻¹ (S=O) |
Amide Bond Reactivity
The p-tolylcarbamoyl group participates in:
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Acid-Catalyzed Cleavage : Concentrated HCl at reflux breaks the amide bond, releasing p-toluidine .
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Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under dehydrating conditions .
| Reaction | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 6h | Benzofuran-3-amine + p-toluic acid | 82% | ¹H NMR |
| Schiff base formation | HCHO, EtOH, Δ, 3h | Imine-linked derivative | 71% | TLC, UV-Vis |
Photochemical and Thermal Stability
Scientific Research Applications
Molecular Formula
- Molecular Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 325.35 g/mol
Medicinal Chemistry
Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate has shown promise in various pharmacological studies:
- Anticancer Activity: Research indicates that compounds containing benzofuran derivatives exhibit significant anticancer properties. For example, studies have demonstrated that similar structures can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity. Benzofuran derivatives have been explored for their ability to combat bacterial infections, making them suitable candidates for antibiotic development .
Case Study: Anticancer Activity
A study investigated the effects of benzofuran derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cancer cell growth .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules: this compound can be utilized in the synthesis of more complex structures through various reaction pathways such as nucleophilic substitutions and cycloadditions .
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | DMSO, Room Temperature | 85 | |
| Cycloaddition | In(OTf)₃ Catalyst | 75 |
Material Science
The unique properties of this compound make it a candidate for applications in material science:
Mechanism of Action
The mechanism by which Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparison based on two compounds from the provided materials:
Key Observations
Core Heterocycle Differences: The target compound’s benzofuran core differs from the furan in 75 and the pyrrole in 4.
Functional Group Impact: The p-tolylcarbamoyl group in the target compound introduces a rigid aromatic amide, which contrasts with the propyl side chain in 75 or the benzyloxyphenyl group in 4. This substitution could influence solubility, metabolic stability, and target selectivity. The amino-linked 4-oxobutanoate ester in the target compound is structurally analogous to the ester moieties in 75 and 4, which are critical for hydrolysis-dependent activity or prodrug strategies.
Synthetic Challenges :
- The high-temperature (230°C) conditions used for 75 suggest that similar harsh conditions might be required for synthesizing the target compound due to its complex substituents. However, the presence of an amide bond (p-tolylcarbamoyl) may necessitate milder, stepwise coupling strategies (e.g., carbodiimide-mediated amidation) to preserve functional group integrity.
Biological Activity
Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a carbamate group, which is known to influence its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, which may be responsible for its observed pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that compounds containing benzofuran derivatives exhibit significant antimicrobial properties. For instance, benzofuran-based compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the p-tolylcarbamoyl group in this compound may enhance this activity by improving solubility and bioavailability.
Anticancer Properties
Research indicates that derivatives of benzofuran possess anticancer properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects that suggest it may induce apoptosis in malignant cells. A study reported that similar compounds led to a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential use in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
- Interaction with Receptors : The structural features may allow it to interact with various receptors, altering cellular responses.
Case Studies
A notable case study involved the administration of this compound in animal models for inflammatory diseases. Results indicated a marked reduction in inflammation markers compared to control groups, supporting its therapeutic potential.
Q & A
What are the key synthetic challenges and methodological considerations for preparing Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate?
Basic : The synthesis typically involves multi-step routes, including benzofuran core formation, carbamoylation with p-toluidine, and condensation with ethyl 4-oxobutanoate. Critical steps include regioselective functionalization of the benzofuran ring and avoiding side reactions during carbamoylation. Purification often requires column chromatography or recrystallization, validated via HPLC (≥95% purity) .
Advanced : Optimizing reaction conditions (e.g., solvent polarity, temperature) is crucial to minimize competing pathways. For example, conflicting literature reports suggest that using DMF as a solvent at 80°C improves carbamoylation yields (75–80%) but may promote ester hydrolysis. Researchers should validate solvent stability via TLC or in situ IR monitoring .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic : Nuclear Magnetic Resonance (NMR) is essential for confirming the benzofuran scaffold (e.g., aromatic protons at δ 7.2–8.1 ppm) and the p-tolylcarbamoyl group (N–H resonance at δ 9.3–9.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 435.4) .
Advanced : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2019) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, a recent study resolved a discrepancy in the keto-enol tautomerism of the 4-oxobutanoate moiety via SCXRD, showing a planar geometry (C=O bond length: 1.21 Å) .
What experimental strategies address contradictory biological activity data in cellular assays?
Basic : Initial screening in cancer cell lines (e.g., MCF-7, HepG2) often uses MTT assays. Conflicting IC₅₀ values (e.g., 12 µM vs. 35 µM) may arise from differences in cell passage number or assay protocols. Standardizing cell culture conditions and including positive controls (e.g., doxorubicin) improves reproducibility .
Advanced : Mechanistic studies should combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects. For instance, a 2024 study linked inconsistent apoptosis induction to differential activation of caspase-3/7 versus ER stress pathways, resolved via phosphoproteomic profiling .
How can researchers optimize analytical methods for quantifying this compound in complex matrices?
Basic : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. A validated method uses a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (acetonitrile:water 60:40), and retention time ~8.2 min .
Advanced : Co-elution with degradation products (e.g., hydrolyzed carboxylic acid) can skew results. Ultra-high-performance LC (UHPLC) coupled with tandem MS (e.g., Q-TOF) improves specificity. For example, a 2023 study achieved a limit of quantification (LOQ) of 0.1 ng/mL using MRM transitions (m/z 435.4 → 317.2) .
What crystallographic challenges arise during structural refinement, and how are they resolved?
Basic : SHELXL refinement often encounters issues like disordered solvent molecules or anisotropic thermal motion. Initial models require manual adjustment of occupancy factors and restraint parameters .
Advanced : For twinned crystals (common in benzofuran derivatives), the HKLF5 format in SHELXL enables twin-law refinement. A 2022 case study resolved a pseudo-merohedral twin (twin fraction 0.32) using the BASF parameter, improving the R₁ value from 0.15 to 0.07 .
How do structural modifications influence the compound’s reactivity and bioactivity?
Basic : SAR studies compare analogs like Ethyl 4-((2-(2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate. Replacing p-tolyl with 2,5-dimethoxyphenyl reduces logP (from 3.1 to 2.7) but enhances solubility (3.2 mg/mL vs. 1.8 mg/mL in PBS) .
Advanced : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic regions. For example, the benzofuran C3 position shows high Fukui indices (f⁺ = 0.12), explaining its susceptibility to nucleophilic attack in metabolic studies .
What methodologies validate stability under physiological conditions?
Basic : Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation. HPLC-MS identifies major degradation products (e.g., free carboxylic acid via ester hydrolysis) .
Advanced : Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. A 2024 study reported a t₉₀ of 18 months at 25°C, with activation energy (Eₐ) of 85 kJ/mol, derived from pH 7.4 buffer degradation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
